molecular formula C22H22N3O B13028827 CID 102492885

CID 102492885

Cat. No.: B13028827
M. Wt: 344.4 g/mol
InChI Key: RKBRTERHCHSWLV-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service (CAS) number 102492885 is known as H3F3A. This compound is a histone protein, specifically a variant of histone H3. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. H3F3A is involved in the formation of nucleosomes, which are the fundamental units of chromatin structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H3F3A typically involves recombinant DNA technology. The gene encoding H3F3A is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the histone protein. The expressed protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.

Industrial Production Methods

Industrial production of H3F3A follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing techniques are optimized for large-scale purification. The use of bioreactors allows for precise control of growth conditions, ensuring high yields of the target protein.

Chemical Reactions Analysis

Types of Reactions

H3F3A undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications play a critical role in regulating gene expression and chromatin structure.

Common Reagents and Conditions

    Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.

    Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.

    Phosphorylation: Catalyzed by kinases using adenosine triphosphate (ATP) as the phosphate donor.

    Ubiquitination: Catalyzed by ubiquitin ligases using ubiquitin and ATP.

Major Products Formed

The major products formed from these reactions are the modified histones, which have altered interactions with DNA and other nuclear proteins. These modifications can lead to changes in chromatin structure and gene expression.

Scientific Research Applications

H3F3A has numerous applications in scientific research, particularly in the fields of epigenetics and chromatin biology. It is used to study the mechanisms of gene regulation, the effects of histone modifications on chromatin structure, and the role of histones in various cellular processes. In medicine, H3F3A is studied for its involvement in cancer and other diseases where epigenetic regulation is disrupted. In industry, H3F3A is used in the development of drugs targeting histone modifications and chromatin structure.

Mechanism of Action

H3F3A exerts its effects by forming nucleosomes with DNA, which compact the DNA and regulate its accessibility to transcription factors and other regulatory proteins. The post-translational modifications of H3F3A alter its interaction with DNA and other histones, leading to changes in chromatin structure and gene expression. The molecular targets of H3F3A include various histone-modifying enzymes and chromatin-remodeling complexes.

Comparison with Similar Compounds

H3F3A is similar to other histone H3 variants, such as H3.1 and H3.2. H3F3A is unique in its specific sequence and post-translational modification patterns. These differences can lead to distinct functional outcomes in terms of chromatin structure and gene regulation. Similar compounds include:

    H3.1: Another variant of histone H3, involved in the formation of nucleosomes.

    H3.2: Similar to H3.1 but with slight differences in sequence and modification patterns.

    H3.3: A variant that is incorporated into chromatin independently of DNA replication and is associated with active transcription.

Properties

Molecular Formula

C22H22N3O

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C22H22N3O/c1-21(2)19-17(15-7-11-23-12-8-15)5-6-18(16-9-13-24-14-10-16)20(19)22(3,4)25(21)26/h5-14H,1-4H3

InChI Key

RKBRTERHCHSWLV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2C(N1[O])(C)C)C3=CC=NC=C3)C4=CC=NC=C4)C

Origin of Product

United States

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